N,N-dimethyl-4-({[(3-phenyladamantan-1-yl)methyl]amino}methyl)aniline dihydrochloride
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Overview
Description
The compound “N,N-dimethyl-4-({[(3-phenyladamantan-1-yl)methyl]amino}methyl)aniline dihydrochloride” is a complex organic molecule. It contains an aniline group (a benzene ring attached to an amine), which is further substituted with a dimethylamino group and a complex adamantane structure. Adamantane is a three-dimensional, cage-like structure composed of four connected cyclohexane rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantane structure. Adamantane is a rigid, three-dimensional structure that can significantly influence the properties of the molecule. The presence of the aniline and dimethylamino groups would also contribute to the polarity and reactivity of the molecule .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could participate in a variety of chemical reactions. The aniline group could undergo reactions typical of amines and aromatic compounds, such as acylation or nitration. The dimethylamino group could also participate in reactions involving the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the adamantane structure could impart lipophilicity and rigidity to the molecule. The aniline and dimethylamino groups could contribute to its polarity and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have synthesized and analyzed the structural properties of various aniline derivatives, highlighting their potential applications in materials science. For example, the synthesis of azo-based phenylthiophene Schiff bases has been explored, demonstrating the formation of organic materials with donor-acceptor systems. These compounds exhibit significant optical properties due to their stable crystal structures, facilitated by intra and intermolecular hydrogen bonds and weak π−π stacking interactions. The optical properties were further characterized by UV-absorption spectroscopy, providing insights into their potential applications in optical devices (Shili et al., 2020).
Electroluminescence and Emissive Properties
Another study focused on a novel class of color-tunable emitting amorphous molecular materials with bipolar character. These materials were designed and synthesized for use in organic electroluminescent devices, exhibiting intense fluorescence emission and high glass-transition temperatures. Their functionality as excellent emitting materials and as host materials for emissive dopants in organic electroluminescent devices was demonstrated, suggesting potential applications in the development of multicolor light-emitting devices, including white light emission (Doi et al., 2003).
Photophysical Properties and Temperature Sensing
Furthermore, research into the photophysical properties of specific aniline derivatives revealed their utility in temperature sensing. A study on N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline showed that the fluorescence intensity of this compound increases with temperature. This behavior is attributed to the activation of more vibrational bands leading to stronger twisted-intramolecular-charge-transfer (TICT) emissions upon heating. The unique temperature-dependent fluorescence spectrum of this dye suggests its application as a ratiometric fluorescent thermometer with a mega-Stokes shift and a positive temperature coefficient, highlighting its potential in precise temperature measurements (Cao et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-4-[[(3-phenyl-1-adamantyl)methylamino]methyl]aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2.2ClH/c1-28(2)24-10-8-20(9-11-24)17-27-19-25-13-21-12-22(14-25)16-26(15-21,18-25)23-6-4-3-5-7-23;;/h3-11,21-22,27H,12-19H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTXVGUKKOAOLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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